tert-Butyl 2-aminobenzoate
Overview
Description
tert-Butyl 2-aminobenzoate is a chemical compound that is part of a broader class of tert-butyl esters. It is related to various compounds that have been synthesized and studied for their potential applications in organic synthesis and material science. The tert-butyl group is known for its steric bulk, which can influence the reactivity and stability of the molecule it is attached to.
Synthesis Analysis
The synthesis of compounds related to tert-butyl 2-aminobenzoate often involves the use of tert-butyl groups as protective groups or as part of the molecular structure to influence reactivity. For instance, the synthesis of 2-aminobenzophenones can be achieved through acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite is used as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed reaction . Additionally, tert-butyl groups have been utilized in the synthesis of chiral auxiliaries and building blocks for peptide synthesis, demonstrating the versatility of tert-butyl-containing compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-aminobenzoate and related compounds can be characterized using various spectroscopic techniques such as NMR and IR, as well as crystallography. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, a compound with structural similarities, was characterized by FT-NMR, FT-IR, and single-crystal X-ray diffraction, revealing its orthorhombic lattice and the presence of intermolecular hydrogen bonding .
Chemical Reactions Analysis
tert-Butyl 2-aminobenzoate can participate in various chemical reactions due to the presence of the amino group and the ester functionality. The amino group can act as a nucleophile or a directing group in reactions, while the ester can be involved in hydrolysis, transesterification, or serve as a leaving group in nucleophilic substitution reactions. For example, tert-butyl peroxybenzoate has been used to promote α-methylation of 1,3-dicarbonyl compounds, indicating the reactivity of tert-butyl benzoates in radical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-aminobenzoate are influenced by the tert-butyl group and the functional groups present in the molecule. The tert-butyl group can increase the steric bulk, affecting the solubility and melting point of the compound. The amino group can engage in hydrogen bonding, impacting the compound's boiling point and solubility in various solvents. The ester group can be hydrolyzed under acidic or basic conditions, altering the compound's chemical behavior. Related compounds, such as aromatic polyimides based on tert-butylbenzene, have been studied for their solubility, mechanical strength, thermal stability, and dielectric properties, which are crucial for material applications .
Scientific Research Applications
Role as an Intermediate in Synthesis
Tert-butyl 2-aminobenzoate plays a crucial role in chemical synthesis, particularly as an intermediate. For instance, it is used in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an important intermediate in the production of PROTAC molecules targeting mTOR, a key protein in cancer therapy. This synthesis employs palladium-catalyzed Suzuki reactions, with the structure of the product confirmed by various spectroscopic methods (Qi Zhang et al., 2022).
Potential in Antibacterial Activity
Compounds related to tert-butyl 2-aminobenzoate, such as lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, have shown promise in antibacterial applications. They exhibit activity against Mycobacterium tuberculosis and certain nontuberculous strains resistant to traditional treatments like isoniazid. However, their antifungal activity is considered mediocre (J. Vinšová et al., 2004).
Use in Organic Reactions
Tert-butyl perbenzoate, a compound closely related to tert-butyl 2-aminobenzoate, has been used as a substitute for benzoquinone in Fujiwara-Moritani reactions. This method, enhanced with Cu(OAc)(2) as a cocatalyst, allows for the activation of methyl methacrylate toward coupling under mild conditions (Xinzhu Liu & K. K. Hii, 2011).
Role in Synthesis of 2-Aminobenzophenones
Tert-butyl nitrite, a compound related to tert-butyl 2-aminobenzoate, has been used in the synthesis of 2-aminobenzophenones. This synthesis method is efficient and convenient, utilizing tert-butyl nitrite as both a nitrosation reagent and an oxidant required in Pd(ii)-catalyzed decarboxylative acylation. The NO unit in this process acts as a directing group for regioselective acylation (Qianqian Wang et al., 2018).
In Drug Design and Synthesis
Tert-butyl 2-aminobenzoate derivatives have been used in drug design and synthesis. For example, compounds containing 2-cyano-3-phenylacrylamide structure with 3,5-di-tert-butyl-4-hydroxy group and benzoic acid moiety have shown potential in drug-like properties and bioactivity as nuclear receptor ligands. This was demonstrated through the synthesis of new ortho, meta, and para(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids (K. Madhavi & K. Lakshmi Bhavani, 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
tert-Butyl 2-aminobenzoate, also known as tert-Butyl anthranilate , is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptide chains .
Mode of Action
The compound acts as a protecting group for amines, specifically in the N-Boc protection of amines . The tert-butoxycarbonyl (Boc) group is widely used for the protection of amine groups due to its stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions . The Boc group can be introduced to the amine group using di-tert-butyl dicarbonate (Boc2O) under various conditions .
Biochemical Pathways
The primary biochemical pathway involved with tert-Butyl 2-aminobenzoate is the peptide synthesis pathway . In this pathway, the compound provides N-Boc protection to amines, preventing unwanted side reactions during the synthesis of peptides .
Pharmacokinetics
As a reagent used in peptide synthesis, its bioavailability is likely to be influenced by factors such as its solubility in various solvents and its stability under different conditions .
Result of Action
The primary result of the action of tert-Butyl 2-aminobenzoate is the successful N-Boc protection of amines . This protection allows for the selective synthesis of peptides without interference from side reactions .
Action Environment
The action of tert-Butyl 2-aminobenzoate is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the compound’s solubility in different solvents can impact its efficacy in peptide synthesis .
properties
IUPAC Name |
tert-butyl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXMPGOKFMBDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392403 | |
Record name | tert-Butyl 2-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-aminobenzoate | |
CAS RN |
64113-91-3 | |
Record name | tert-Butyl 2-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-amino-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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